3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate
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Overview
Description
3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but differs in its overall structure and properties.
3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl group but different pharmacological effects.
Linuron: A phenylurea herbicide with a dichlorophenyl group, used for controlling weed growth.
Uniqueness
3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate is unique due to its thiazole ring structure combined with the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62581-03-7 |
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Molecular Formula |
C11H7Cl2NO3S |
Molecular Weight |
304.1 g/mol |
IUPAC Name |
[3-(3,4-dichlorophenyl)-2-oxo-1,3-thiazol-4-yl] acetate |
InChI |
InChI=1S/C11H7Cl2NO3S/c1-6(15)17-10-5-18-11(16)14(10)7-2-3-8(12)9(13)4-7/h2-5H,1H3 |
InChI Key |
VVSKYJHLGWZAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CSC(=O)N1C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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